5-Ethynylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-5-9-10-6-7-11(8)9/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHBYKHXBCYPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=NC=CN21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298439 | |
| Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374115-61-3 | |
| Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 5 Ethynylimidazo 1,2 a Pyridine and Its Derivatives
Direct Synthesis of 5-Ethynylimidazo[1,2-a]pyridine
The direct synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Introduction
Palladium-catalyzed reactions are a cornerstone in the synthesis of ethynyl-substituted heterocycles due to their mild reaction conditions and functional group tolerance.
The Sonogashira reaction is a widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org While typically requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under less stringent conditions. organic-chemistry.org
A systematic study on the Sonogashira cross-coupling of iodinated imidazo[1,2-a]pyridines has been conducted, allowing for the preparation of various ethynyl-substituted derivatives. researchgate.net The reaction of an iodoimidazo[1,2-a]pyridine with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, typically copper(I) iodide, in a suitable solvent like tetrahydrofuran (B95107) (THF) with an amine base like diisopropylamine, affords the desired alkynyl-substituted imidazo[1,2-a]pyridine (B132010). researchgate.net The reactivity in these couplings can be influenced by the substituent at the 2-position of the imidazo[1,2-a]pyridine core. researchgate.net
| Substrate | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|---|
| Iodoimidazo[1,2-a]pyridine | Terminal Alkyne | Pd(PPh₃)₄ | CuI | (i-Pr)₂NH | THF | Alkynyl-imidazo[1,2-a]pyridine | Varies |
The Stille reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organic electrophile. wikipedia.org This reaction has been successfully applied to the synthesis of various substituted imidazo[1,2-a]pyridines. researchgate.net For the introduction of an ethynyl group, an ethynylstannane reagent would be coupled with a halogenated imidazo[1,2-a]pyridine, typically at the C-5 position. The reaction is catalyzed by a palladium(0) complex. wikipedia.org
The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Formimidamide Chemistry Approaches for Imidazo[1,2-a]pyridine Core Construction
An alternative to functionalizing a pre-existing imidazo[1,2-a]pyridine ring is to construct the heterocyclic core itself using methods like formimidamide chemistry. This approach allows for the synthesis of 3-substituted imidazo[1,2-a]pyridines from readily available starting materials such as 2-aminopyridines and benzyl, allyl, or propargyl halides. researchgate.netrsc.orgrsc.org This method avoids the use of expensive or caustic reagents and transition metal complexes. rsc.orgrsc.org
The process typically begins with the formation of an N,N-dimethyl-N'- (pyridin-2-yl)formimidamide from the reaction of 2-aminopyridine (B139424) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.org Subsequent reaction with a suitable halide, such as a propargyl halide, can lead to the formation of the imidazo[1,2-a]pyridine skeleton with the desired substituent at the 3-position. rsc.orgrsc.org While this specific approach directly yields 3-substituted products, modifications to the starting materials could potentially lead to derivatives functionalized at other positions, including C-5, which could then be converted to the ethynyl group.
Regioselective Functionalization of the Imidazo[1,2-a]pyridine Scaffold
The ability to selectively introduce functional groups at specific positions on the imidazo[1,2-a]pyridine ring is crucial for the synthesis of targeted derivatives.
Functionalization at C-5 Position
While radical pathways for the functionalization of the C-5 position of imidazo[1,2-a]pyridines have been reported, directed approaches are less common. rsc.org One such method involves a rhodium(III)-catalyzed regioselective C-5 arylation of imidazo[1,2-a]pyridine-3-carboxamides using an N-methoxyamide as a directing group. rsc.org This strategy allows for directed functionalization without the need for pre-functionalization of the C-5 position and is amenable to gram-scale synthesis and further post-functionalization. rsc.org Although this method introduces an aryl group, it demonstrates the feasibility of directing functionalization to the C-5 position, which could potentially be adapted for the introduction of an ethynyl group or a precursor that can be converted to it.
Functionalization at C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine scaffold is a frequent target for functionalization due to its electron-rich nature, making it susceptible to attack by electrophiles and radicals. researchgate.net A multitude of methods have been developed for introducing various substituents at this position, including alkyl, aryl, carbonyl, sulfenyl, selenyl, nitrogen-containing, phosphonyl, and halogen groups. researchgate.net
One notable metal-free approach involves a three-component decarboxylation reaction using imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid to achieve arylomethylation at the C-3 position. rsc.org This reaction proceeds through the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid, followed by complexation with the boronic acid and subsequent phenyl migration and decarboxylation. nih.gov Additionally, a catalyst-free, "Mannich-type" reaction has been developed for the aminomethylation of the C-3 position by reacting imidazo[1,2-a]pyridine with a secondary amine and glyoxylic acid under mild conditions. researchgate.net
Transition-metal-catalyzed reactions have also been extensively used for C-3 functionalization. For instance, copper-mediated direct C-3 amination of imidazopyridines has been achieved without the need for additives and with short reaction times. researchgate.net Furthermore, ultrasound-assisted iodination at the C-3 position has been accomplished using tert-butyl hydroperoxide, offering an environmentally friendly, metal-free method. acs.org This reaction tolerates a variety of functional groups on the imidazo[1,2-a]pyridine ring. acs.org
Advanced Catalytic Approaches in Derivatization
Advanced catalytic methods, particularly those involving transition metals, have significantly expanded the toolkit for derivatizing the imidazo[1,2-a]pyridine core. These approaches often involve C-H bond activation, allowing for direct functionalization without the need for pre-functionalized starting materials.
Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis and modification of imidazo[1,2-a]pyridines. rsc.org Both metal-catalyzed and, to a lesser extent, metal-free methods have been developed for the functionalization of various carbon atoms on the scaffold. rsc.org
Rhodium-Catalyzed Oxidative Annulation
Rhodium catalysts have been instrumental in achieving oxidative annulation reactions of 2-arylimidazo[1,2-a]pyridines. For instance, the rhodium(III)-catalyzed dehydrogenative annulation with maleimides leads to the formation of 1H-benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole-1,3(2H)-diones in high yields. researchgate.netbohrium.com This reaction proceeds via C-H bond activation, followed by maleimide (B117702) insertion and intramolecular cyclization. researchgate.net
Furthermore, rhodium(III) catalysis can facilitate the oxidative coupling of 2-phenylimidazo[1,2-a]pyridines with alkynes, where the reaction pathway can be controlled to achieve either mono- or double C-H activation. acs.org The choice of oxidant plays a crucial role; using AgOAc as the oxidant results in 5,6-disubstituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through a rollover C-H activation mechanism. acs.org Cascade oxidative annulation reactions of aryl imidazolium (B1220033) salts with alkynes, catalyzed by [Cp*RhCl2]2 and Cu(OAc)2·H2O, have also been developed to synthesize substituted imidazo[1,2-a]quinolinium salts and benzo[ij]imidazo[2,1,5-de]quinolizinium salts. nih.gov
Cobalt-Catalyzed Enantioselective C-H/N-H Annulation
The use of more sustainable and earth-abundant metals like cobalt has gained traction. Cobalt(II) acetate (B1210297) tetrahydrate has been shown to catalyze the enantioselective C-H/N-H annulation of picolinamides with alkynes, producing C1-chiral 1,2-dihydroisoquinolines with high yields and excellent enantioselectivities. nih.gov This demonstrates a shift towards more cost-effective and environmentally friendly catalytic systems. researchgate.net Cobalt catalysis has also been successfully applied to the enantioselective C-H/N-H annulation of aryl sulfonamides with allenes and alkynes, providing access to C-N axially chiral sultams. nih.gov
Ruthenium-Catalyzed C-H Bond Activation and Tandem Cyclization
Ruthenium catalysts have been employed in C-H bond activation and tandem cyclization reactions. A notable example is the ruthenium-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with iodonium (B1229267) ylides to synthesize pyrido[1,2-a]benzimidazole (B3050246) derivatives. researchgate.net Additionally, a microwave-assisted, ruthenium-catalyzed regioselective endo-tandem cyclization of 2-ethynyl aldehydes with substituted benzenediamines has been developed to afford benzo rsc.orgbohrium.comimidazo[2,1-a]pyridine scaffolds. rsc.org This cascade strategy involves the formation of three new N-C bonds and two heterocyclic rings in a single pot. rsc.org
Radical Reaction Strategies for Functionalization
Radical reactions have emerged as a powerful tool for the direct functionalization of imidazo[1,2-a]pyridines, offering alternative pathways to traditional methods. rsc.org These strategies often proceed under mild conditions and can provide access to a diverse range of substituted derivatives.
One notable strategy involves the radical trifluoromethylation at the C3 position of the imidazo[1,2-a]pyridine ring. For instance, the Zhang group developed a method using anthraquinone-2-carboxylic acid (AQN) as a photocatalyst in conjunction with Langlois' reagent and trifluoroacetic acid. nih.govmdpi.com This approach was successful for a variety of substituted imidazo[1,2-a]pyridines, demonstrating the potential for functionalizing the core structure, which could be applicable to a 5-ethynyl substituted scaffold.
Another key radical-mediated functionalization is C-H alkylation. Jin and colleagues have demonstrated a C-H alkylation of the aryl part of the imidazopyridine platform using N-hydroxyphthalimide esters as alkylating agents. nih.gov This reaction, catalyzed by eosin (B541160) Y with triflic acid as an additive, provides a direct method for introducing alkyl groups, which could be applied to the C5-position. mdpi.com
The Hajra group has also contributed significantly to this area, exploring three-component carbosilylation of alkenes on the imidazopyridine scaffold. nih.gov This method combines a metal catalyst (FeCl₂) with blue-LED photocatalysis to form C-C and C-Si bonds, yielding a wide array of silylated imidazo[1,2-a]pyridines. nih.gov Such multicomponent reactions highlight the versatility of radical pathways in constructing complex molecules from simple precursors.
A summary of representative radical functionalization reactions is presented below:
| Reaction Type | Reagents and Conditions | Position Functionalized | Reference |
| C3-Trifluoromethylation | Anthraquinone-2-carboxylic acid (photocatalyst), Langlois' reagent, TFA, K₂CO₃, DMSO | C3 | nih.govmdpi.com |
| C-H Alkylation | N-hydroxyphthalimide esters, eosin Y (photocatalyst), TfOH | Aryl part | nih.gov |
| Carbosilylation | Styrene derivative, (TMS)₃SiH, FeCl₂, blue LED | C-H | nih.gov |
Metal-Free Oxidation Methods for Functionalization
Metal-free oxidation methods provide an environmentally benign and cost-effective alternative for the functionalization of imidazo[1,2-a]pyridines. nih.gov These methods often utilize readily available and inexpensive oxidants and avoid the potential for metal contamination in the final products.
A notable example is the metal-free C-H thiocyanation of imidazo[1,2-a]pyridines developed by the Hajra group. nih.gov This reaction employs eosin Y as a photocatalyst and air as a green oxidant, proceeding under blue LED irradiation in acetonitrile (B52724) to afford a range of 3-(thiocyanato)imidazo[1,2-a]pyridines in high yields. nih.gov
Furthermore, electrochemical methods have gained traction for the C-H functionalization of nitrogen-containing heterocycles without the need for metal catalysts or chemical oxidants. nih.gov For instance, the Lei group reported a metal catalyst-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates. nih.gov These electrochemical approaches offer a high degree of control and are inherently green.
The table below summarizes key metal-free oxidation functionalizations:
| Reaction Type | Reagents and Conditions | Position Functionalized | Reference |
| C-H Thiocyanation | Eosin Y (photocatalyst), Air (oxidant), Blue LED, Acetonitrile | C3 | nih.gov |
| C3-Sulfonylation | Sodium benzenesulfinates, Electrochemical oxidation | C3 | nih.gov |
Photocatalysis in Imidazo[1,2-a]pyridine Functionalization
Photocatalysis has revolutionized the functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines, by enabling reactions under mild conditions with high selectivity. nih.govmdpi.com Visible light-induced photocatalysis, in particular, has been extensively explored. nih.govmdpi.com
One significant application is the C5-alkylation of imidazo[1,2-a]pyridines. In 2020, Jin's group developed a visible light-induced method for this transformation using alkyl N-hydroxyphthalimides as the alkyl source and eosin Y as the photocatalyst at room temperature. mdpi.com This represents a rare example of direct C5 functionalization under visible light. mdpi.com
Photocatalysis has also been employed for C3-aminoalkylation. Hajra's group reported an aerobic visible light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline using rose bengal as an organocatalyst. mdpi.com This method was also successful with N,N-dimethylaniline substrates. mdpi.com Another strategy for C3-aminomethylation involves the visible light-induced decarboxylative coupling with N-aryl glycines, utilizing CsPbBr₃ as a recyclable photocatalyst. mdpi.com
The arylation of imidazo[1,2-a]pyridines at the C3-position has been achieved using diazonium salts under visible light mediation with chlorophyll (B73375) as a photocatalyst, as demonstrated by Mahdavi's group. mdpi.com This method tolerates a range of electron-withdrawing and electron-donating groups on both reaction partners. mdpi.com
Key photocatalytic functionalizations are outlined in the following table:
| Reaction Type | Reagents and Conditions | Position Functionalized | Catalyst | Reference |
| C5-Alkylation | Alkyl N-hydroxyphthalimides, Visible light | C5 | Eosin Y | mdpi.com |
| C3-Aminoalkylation | N-phenyltetrahydroisoquinoline, Aerobic, Visible light | C3 | Rose bengal | mdpi.com |
| C3-Aminomethylation | N-aryl glycines, White LEDs | C3 | CsPbBr₃ | mdpi.com |
| C3-Arylation | Diazonium salts, Visible light | C3 | Chlorophyll | mdpi.com |
Synthetic Transformations of the Ethynyl Group and Scale-Up Considerations
The ethynyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
One important transformation is the Groebke–Blackburn–Bienaymé (GBB) reaction. This multicomponent reaction can be followed by a gold-catalyzed cyclization strategy to produce structurally complex imidazo[1,2-a]pyridine-fused isoquinolines. beilstein-journals.org The GBB product, bearing an amino group and an acetylene (B1199291) unit, can undergo a sequential 6-exo-dig cyclization/retro-ene reaction. beilstein-journals.org
The Sonogashira coupling is another key reaction for the ethynyl group. A copper-free Sonogashira coupling has been developed using iron nanoparticles with ppm levels of palladium in water, providing a more environmentally friendly approach. researchgate.net This reaction has been used to synthesize 6-ethynylimidazo[1,2-b]pyridazine in excellent yield. researchgate.net
Regarding scale-up, several synthetic routes to imidazo[1,2-a]pyridines have been shown to be amenable to larger scale production. For instance, a one-pot, three-component synthesis of 3-substituted imidazo[1,2-a]pyridines has been developed. rsc.org Additionally, a copper(II)-ascorbate-catalyzed A³-coupling in aqueous micellar media has been demonstrated on a gram scale, indicating its potential for large-scale synthesis. acs.org The development of practical and efficient methods, such as the synthesis of imidazo[1,2-a]pyridine-fused isoquinolines via a post-GBB transformation strategy, also highlights the potential for scalable production of complex derivatives. beilstein-journals.org The synthesis of 2,3-bifunctional imidazo[1,2-a]pyridines through cycloadditions has also demonstrated practicability in scale-up reactions. researchgate.net
Iii. Structure Activity Relationship Sar Studies of 5 Ethynylimidazo 1,2 a Pyridine Derivatives
Modulating Molecular Activity Through Substituent Effects
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be finely tuned by the strategic placement of various substituents on the core scaffold.
While direct SAR studies on the 5-ethynyl position are not extensively detailed in the provided results, the importance of substituent positioning on the imidazo[1,2-a]pyridine core is a recurring theme. For instance, a comparison between 6-methyl and 7-methyl analogues showed a significant difference in potency, with the 6-methyl compound being considerably more active. nih.gov Similarly, the 8-methyl analogue was found to be much less potent than the 6- and 7-methyl isomers. nih.gov This highlights that the specific location of a substituent, such as the ethynyl (B1212043) group at the C5 position, is likely to have a profound impact on the molecule's interaction with its biological target. The chemical environment surrounding the ethynyl group, influenced by neighboring substituents, would further modulate its electronic and steric properties, thereby affecting its activity.
The substitution pattern on the imidazo[1,2-a]pyridine core plays a critical role in determining the biological activity of its derivatives.
C2-Position: The nature of the substituent at the C2 position significantly influences antiviral activity against human cytomegalovirus (HCMV). researchgate.netnih.gov
C3-Position: Functionalization at the C3 position is a key strategy for developing compounds with diverse biological activities, including antiviral and anticancer properties. researchgate.net The introduction of aryl or heteroaryl groups at this position has been explored for antituberculosis agents. nih.gov
C6-Position: Modifications at the C6 position have been shown to enhance potency against Mycobacterium tuberculosis. The introduction of polar groups on a 6-phenyl substituent has a significant influence on cellular activity. nih.gov
C7-Position: The introduction of a chloro group at the C7 position on the imidazo[1,2-a]pyridine core appeared to diminish activity five-fold in one study. nih.gov
C8-Position: A fluorine atom at the C8 position has been used as a bioisosteric mimic of a nitrogen atom, influencing the electron deficiency of the bicyclic ring system which can be critical for interactions with targets like c-Met. nih.gov However, a bulky trifluoromethyl (CF3) group at the C8 position can hinder binding to the target's active site. nih.gov
The following table summarizes the observed effects of substituents at various positions on the imidazo[1,2-a]pyridine core:
| Position | Substituent | Observed Effect on Activity | Reference |
| C2 | Varies | Influences antiviral activity against HCMV. | researchgate.netnih.gov |
| C3 | Aryl/Heteroaryl | Important for diverse biological activities. | researchgate.netnih.gov |
| C6 | Polar groups on phenyl | Significant influence on cellular activity. | nih.gov |
| C7 | Chloro | Diminished activity in a specific series. | nih.gov |
| C8 | Fluoro | Can mimic nitrogen, enhancing target interaction. | nih.gov |
| C8 | Trifluoromethyl | Can cause steric hindrance, reducing activity. | nih.gov |
The introduction of aryl and heteroaryl groups at various positions of the imidazo[1,2-a]pyridine scaffold is a common strategy to modulate molecular function.
For instance, in the context of c-Met inhibitors, the introduction of heteroaryl substituents at the 6-position, such as pyridinyl and phenyl analogues with polar groups like cyano, demonstrated improved inhibition. nih.gov Docking studies have shown that the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with tyrosine residues in the active site of kinases like c-Met, an interaction critical for inhibitory activity. nih.gov The nature of the aryl or heteroaryl substituent can influence the electron density of the bicyclic core, thereby modulating the strength of this π-π interaction. nih.gov
In the development of antituberculosis agents, 3-aryl-substituted imidazo[1,2-a]pyridines have been investigated as potent inhibitors. researchgate.net Docking studies of one such compound revealed key π-π interactions with tyrosine and tryptophan residues within the active site of the M. tuberculosis cytochrome bc1 complex. researchgate.net
The table below illustrates the impact of aryl and heteroaryl substitutions on the activity of imidazo[1,2-a]pyridine derivatives:
| Position of Substitution | Type of Substituent | Target/Activity | Key Findings | Reference |
| C6 | Heteroaryl (e.g., pyridinyl with cyano group) | c-Met inhibition | Improved inhibitory activity. | nih.gov |
| C6 | Phenyl (with polar groups) | c-Met inhibition | Significant influence on cellular activity. | nih.gov |
| C3 | Aryl | Antituberculosis | Potent activity against M. tuberculosis. | researchgate.net |
Conformational Analysis and Molecular Recognition
Understanding the three-dimensional shape and flexibility of a molecule is fundamental to comprehending its interaction with biological targets. irbbarcelona.org Conformational analysis helps in identifying the low-energy, bioactive conformations that are responsible for molecular recognition. irbbarcelona.orgmdpi.com
For imidazo[1,2-a]pyridine derivatives, molecular docking studies have provided insights into their binding modes. For example, in the case of c-Met inhibitors, the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold can form a hydrogen bond with an aspartate residue in the enzyme's active site. nih.gov Furthermore, the imidazo[1,2-a]pyridine core itself can participate in crucial π-π stacking interactions with a tyrosine residue. nih.gov
A study on a novel imidazo[1,2-a]pyridine derivative as a KRASG12D inhibitor revealed that the compound could induce conformational shifts in the switch-I and switch-II regions of the protein, mimicking an inactive state. nih.gov This highlights that these derivatives can exert their effects not just by fitting into a static binding pocket, but by actively modulating the conformation of their target protein. The ability of different substrates to alter the conformational heterogeneity in the active site of an enzyme can contribute to their varying binding affinities through a conformational selection mechanism. nih.gov
Scaffold Hopping Strategies for Enhanced Potency and Selectivity
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a different, often bioisosteric, scaffold to identify novel chemical series with improved properties. rsc.org The imidazo[1,2-a]pyridine scaffold itself has been utilized in scaffold hopping strategies to develop covalent inhibitors. rsc.org
One notable example is the bioisosteric replacement of the imidazo[1,2-a]pyrimidine (B1208166) core with 8-fluoroimidazo[1,2-a]pyridine (B164112) to discover novel c-Met inhibitors. nih.gov This strategy is based on the principle that the C-F bond can mimic the properties of a nitrogen atom in terms of electrostatics and lipophilicity, thereby maintaining the electron-deficient nature of the bicyclic ring system which is important for activity. nih.gov
In the context of antituberculosis drug discovery, scaffold hopping from the imidazo[1,2-a]pyridine framework to pyrazolo[1,5-a]pyridines has been explored to identify new molecules targeting the QcrB complex. rsc.org Another study employed a scaffold-hopping strategy to move from a 3-nitroimidazo[1,2-a]pyridine (B1296164) to a 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold in the search for new antikinetoplastid agents. researchgate.net
Lipophilicity Modulation Through Strategic Structural Modifications
In the development of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, it was observed that larger, more lipophilic biaryl ethers exhibited nanomolar potency. nih.gov However, there can be a trade-off, as increased lipophilicity may also lead to decreased in vivo efficacy. researchgate.net Therefore, a balance must be struck. Introducing polar groups, such as an ethanolic or piperidine (B6355638) group, can lead to a decrease in cellular potency, suggesting that while reducing lipophilicity might be desirable for solubility, it can negatively impact activity if not done strategically. nih.gov
The introduction of electron-withdrawing groups can be a strategy to reduce the logarithm of the partition coefficient (Log P), a measure of lipophilicity, thereby enhancing aqueous solubility.
V. Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. pageplace.dersc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule. azooptics.com
For "5-Ethynylimidazo[1,2-a]pyridine," ¹H and ¹³C NMR spectra would be essential for confirming the presence and arrangement of the fused imidazo[1,2-a]pyridine (B132010) core and the ethynyl (B1212043) substituent.
¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for each chemically non-equivalent proton in the molecule. azooptics.com The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the proton. For instance, aromatic protons on the pyridine (B92270) and imidazole (B134444) rings would appear in a characteristic downfield region, while the acetylenic proton of the ethynyl group would have a unique chemical shift. Integration of the signal areas reveals the relative number of protons corresponding to each signal. azooptics.com Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, provide crucial information about the neighboring protons, helping to piece together the connectivity of the molecule. azooptics.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. azooptics.com Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, allowing for clear differentiation between various types of carbon atoms, such as those in the aromatic rings and the sp-hybridized carbons of the ethynyl group. azooptics.com
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Imidazo[1,2-a]pyridine Ring Protons | 6.5 - 8.5 | 110 - 150 |
| Acetylenic Proton (-C≡C-H) | 2.5 - 3.5 | - |
| Imidazo[1,2-a]pyridine Ring Carbons | - | 115 - 147 |
| Acetylenic Carbons (-C≡C-H) | - | 70 - 90 |
This table presents generalized expected chemical shift ranges and is for illustrative purposes. Actual values can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu This information is critical for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with a high degree of confidence. uni-saarland.de
For "this compound" (molecular formula C₉H₆N₂), HRMS would be used to confirm its elemental composition. The technique can distinguish between compounds with the same nominal mass but different molecular formulas due to the small mass differences between isotopes. msu.edu
The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio. msu.edu The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. The exact mass of this ion is then measured with high precision.
| Ion Type | Theoretical Exact Mass (Da) |
| [M]⁺ (C₉H₆N₂) | 142.0531 |
| [M+H]⁺ (C₉H₇N₂) | 143.0609 |
This table shows the theoretical exact masses for the molecular ion and the protonated molecule of this compound.
By comparing the experimentally measured exact mass to the theoretical mass calculated for the proposed formula C₉H₆N₂, a definitive confirmation of the molecular formula can be achieved.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for "this compound" was not found, analysis of related imidazo[1,2-a]pyridine structures provides insight into the type of information that can be obtained. researchgate.netnih.gov
In fused ring systems like imidazo[1,2-a]pyridine, the planarity of the bicyclic core is a key structural feature. X-ray crystallography allows for the precise measurement of dihedral angles, which describe the angle between two intersecting planes. For instance, in a related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the dihedral angle between the mean planes of the five-membered imidazole ring and the six-membered pyridine ring was found to be 0.34 (6)°. nih.gov This indicates a high degree of planarity in the fused ring system. Similar analysis for "this compound" would confirm the geometry of its core structure.
X-ray crystallography can reveal the presence and geometry of intermolecular hydrogen bonds, which play a crucial role in the packing of molecules in the crystal lattice. mdpi.com In crystals of imidazo[1,2-a]pyridine derivatives, various hydrogen bonding interactions, such as C—H···N and C—H···O, have been observed to link molecules into larger supramolecular assemblies. nih.gov For "this compound," potential hydrogen bonds involving the pyridine nitrogen or the acetylenic proton could be identified, providing insight into its solid-state organization.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties onto this surface, researchers can identify the types and relative importance of different intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the intermolecular interactions. For example, in the crystal structure of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine, Hirshfeld surface analysis revealed that H···H (54.0%), C···H/H···C (35.6%), and N···H/H···N (10.2%) contacts were the most significant intermolecular interactions. researchgate.net A similar analysis for "this compound" would provide a detailed picture of the forces governing its crystal packing.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |
| H···H | 20 - 60 |
| C···H/H···C | 10 - 40 |
| N···H/H···N | 5 - 15 |
| π–π stacking | Variable |
This table presents typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related heterocyclic compounds. researchgate.netnih.govmdpi.com The actual values for this compound would depend on its specific crystal packing.
Chromatographic Techniques for Purity Assessment and Identity Confirmation (e.g., LCMS, HPLC)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
HPLC : In HPLC, the compound is passed through a column packed with a stationary phase. hplc.eu Due to differential interactions with the stationary phase, components of a sample travel through the column at different rates and are separated. A detector, often a UV-Vis detector, records the elution of each component as a peak. For "this compound," a single, sharp peak in the HPLC chromatogram would indicate a high degree of purity. The retention time of this peak can also be used as a characteristic identifier for the compound under specific chromatographic conditions. hplc.eu
LC-MS : LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. lcms.cz As components elute from the HPLC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the compound corresponding to each chromatographic peak. nih.gov For "this compound," LC-MS would not only confirm its purity by showing a single major peak but also simultaneously provide its mass, thus confirming its identity. This technique is highly sensitive and can detect even trace-level impurities. nih.gov
Vii. Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has traditionally involved methods such as the condensation of 2-aminopyridines with α-haloketones. acs.org However, the future of pharmaceutical manufacturing demands greener, more efficient, and sustainable synthetic routes. sioc-journal.cn Research is increasingly focused on methodologies that minimize waste, avoid hazardous reagents, and operate under milder conditions.
Future synthetic strategies for 5-ethynylimidazo[1,2-a]pyridine and its derivatives will likely concentrate on:
Microwave-Assisted Organic Synthesis (MAOS): Microwave heating has been shown to dramatically reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines, such as in the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). beilstein-journals.org Applying this technology to the synthesis of the 5-ethynyl analogue could provide rapid and efficient access to a library of derivatives.
Aqueous Micellar Media: Performing reactions in water using surfactants to form micelles creates a "microreactor" environment that can accelerate reaction rates and facilitate the use of water as a green solvent. A Cu(II)–ascorbate-catalyzed A3-coupling reaction has been successfully developed for imidazo[1,2-a]pyridines in aqueous sodium dodecyl sulfate (B86663) (SDS) media, offering an environmentally benign alternative to conventional organic solvents. acs.org
Electrochemical Synthesis: Electrochemistry presents a green and efficient tool for forming C-N bonds and facilitating cyclization, as demonstrated in the synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines. rsc.org This oxidant-free method offers high atom economy and uses less toxic solvents like ethanol. rsc.org
Photochemical and Iodine-Mediated Methods: Photochemical reactions and the use of hypervalent iodine reagents are emerging as sustainable, metal-free approaches for the functionalization of the imidazo[1,2-a]pyridine core. bohrium.com These methods could be adapted to introduce or modify the ethynyl (B1212043) group or other substituents on the scaffold.
A comparison of traditional versus potential sustainable synthetic approaches is highlighted below.
| Feature | Traditional Synthesis (e.g., α-haloketone condensation) | Sustainable Future Pathways (e.g., MAOS, Aqueous Media) |
| Solvents | Often relies on conventional, volatile organic solvents. | Emphasizes green solvents like water and ethanol. acs.orgrsc.org |
| Catalysts | May use stoichiometric or hazardous reagents. | Focuses on catalytic amounts of less toxic metals (e.g., Copper) or metal-free conditions. acs.orgbohrium.com |
| Energy | Typically requires prolonged conventional heating. | Utilizes efficient energy sources like microwave irradiation. beilstein-journals.org |
| Reaction Time | Can be lengthy (many hours to days). | Significantly reduced, often to minutes or a few hours. beilstein-journals.org |
| Waste | Can generate significant amounts of byproducts and waste. | Higher atom economy and reduced waste streams. rsc.org |
Advanced SAR-Driven Design for Enhanced Target Specificity and Potency
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. For the imidazo[1,2-a]pyridine scaffold, SAR studies have revealed that substituents at various positions (C-2, C-3, C-6, C-7, and C-8) significantly influence target binding and efficacy. researchgate.netnih.gov
Future research on this compound will leverage advanced SAR strategies to design derivatives with superior properties:
Systematic Substituent Scanning: The ethynyl group at C-5 is a key feature, but its interplay with substituents at other positions is crucial. For instance, in other imidazo[1,2-a]pyridines, the effect of a group at the 6-position was found to be dependent on the nature of the substituent at the 3-position, indicating non-additive SAR. nih.gov A systematic exploration of various functional groups at positions 2, 3, 6, 7, and 8 will be necessary to map the complex SAR landscape around the 5-ethynyl core.
Exploiting the Ethynyl Group: The terminal alkyne of the 5-ethynyl group is a versatile functional handle. It can participate in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to link the scaffold to other molecules, forming bioconjugates or fragments for fragment-based drug discovery. mdpi.com It can also serve as a key pharmacophoric element, forming specific interactions within a target's binding site.
Structure-Based Design: For targets where a crystal structure is available, such as aldehyde dehydrogenase 1A3 (ALDH1A3), molecular modeling and docking studies can guide the design of new derivatives. acs.org For example, modeling has shown that the imidazo[1,2-a]pyridine core lies in a hydrophobic pocket and that pendant phenyl rings can be modified to better fill the binding site, enhancing potency. acs.org Similar in silico approaches can be applied to design 5-ethynyl derivatives with optimized interactions.
| Position on Scaffold | Known SAR Influence | Potential for 5-Ethynyl Derivatives |
| C-2 | The nature of the group on the phenyl ring at C-2 affects antimicrobial activity. researchgate.net | Modification can tune lipophilicity and target interactions in conjunction with the C-5 alkyne. |
| C-3 | Substitution is critical for activity against various targets; can influence the effect of other substituents. nih.gov | Can be used to modulate the electronic properties of the heterocyclic system and provide additional binding interactions. |
| C-6 & C-7 | Substituents influence antimicrobial and antiparasitic activity. researchgate.netnih.gov | Can be modified to fine-tune selectivity and ADME (absorption, distribution, metabolism, and excretion) properties. |
Integration of Artificial Intelligence and Machine Learning in this compound Derivative Discovery
The discovery and development of new drugs is a notoriously long and expensive process. scielo.br Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by analyzing vast datasets to predict the properties of novel compounds, thereby accelerating the design-build-test-learn cycle. scielo.br
For the this compound scaffold, AI and ML can be integrated in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forest, can be used to build robust QSAR models. scielo.brscielo.br By training on a dataset of imidazo[1,2-a]pyridine derivatives with known activities (e.g., anti-cancer IC50 values), these models can predict the potency of newly designed 5-ethynyl analogues, prioritizing the most promising candidates for synthesis. scielo.brresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining target properties (e.g., high potency, low toxicity, specific physicochemical parameters), these algorithms can generate novel derivative structures that chemists can then synthesize.
Predictive ADMET Modeling: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can be trained to predict these properties from a molecule's structure, allowing for the early-stage filtering of 5-ethynyl derivatives that are likely to fail later in development.
Development of Multi-Targeting Agents Based on the Imidazo[1,2-a]pyridine Scaffold
Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways and targets. researchgate.net Multi-targeting agents, or "polypharmacology," aim to modulate several targets simultaneously to achieve a greater therapeutic effect and potentially overcome drug resistance. The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" precisely because it demonstrates a wide array of biological activities, making it an ideal starting point for designing multi-target ligands. researchgate.netnih.govnih.gov
Future research will focus on rationally designing this compound derivatives that can interact with multiple, disease-relevant targets.
Targeting Cancer Pathways: Imidazo[1,2-a]pyridine derivatives have shown activity against multiple cancer-related targets, including various kinases (e.g., Aurora Kinase, PI3K) and enzymes like aldehyde dehydrogenase (ALDH). acs.orgresearchgate.net The 5-ethynyl derivative could be designed to inhibit both a key kinase and an enzyme involved in cancer stem cell survival, offering a dual-pronged attack.
Neurodegenerative Diseases: This scaffold is the basis for drugs acting on the central nervous system (CNS), such as GABA-A receptor modulators. researchgate.net There is potential to design derivatives that, for example, modulate a CNS receptor while also inhibiting an enzyme implicated in the disease pathology, such as β-secretase in Alzheimer's disease. researchgate.net
Infectious Diseases: In visceral leishmaniasis, SAR studies of imidazo[1,2-a]pyridines have shown that multiple points on the scaffold can be modified while retaining activity. nih.gov This flexibility could be exploited to design agents that inhibit a crucial parasite enzyme while also potentially targeting a host factor involved in the infection.
The development of such multi-targeting agents requires a deep understanding of the structural requirements for binding to each target. The unique electronic and steric properties of the 5-ethynyl group, combined with modifications at other positions on the scaffold, provide a rich chemical space for the design of the next generation of therapeutics based on this versatile core.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-Ethynylimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis can be optimized using microwave-assisted protocols (e.g., cyclocondensation of 2-aminopyridines with α-bromo ketones) to reduce reaction time (<30 minutes) and improve yields (70–85%) . Sonogashira coupling is also applicable for introducing the ethynyl group at the 5-position, using palladium catalysts and terminal alkynes under inert conditions . Alternative ultrasound-assisted methods in PEG-400 solvent enhance atom economy and reduce byproducts .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation typically employs:
- 1H/13C NMR : To confirm substituent positions and ring fusion.
- LC-MS : For molecular weight verification and purity assessment (>95%).
- X-ray crystallography : To analyze planarity of the bicyclic core and spatial orientation of the ethynyl group .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Common assays include:
- Microplate Alamar Blue assay : For antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC range: 0.05–100 µg/mL) .
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, ABL1) to measure IC50 values via fluorescence polarization .
- Cell viability assays (MTT/XTT) : For anticancer activity in leukemia (e.g., K562 cells) and breast cancer (MCF-7) lines .
Advanced Research Questions
Q. How do electronic effects of substituents modulate the bioactivity of this compound?
- Methodological Answer :
- Electron-donating groups (e.g., NH2, OCH3) at the 3-position enhance anticancer activity by increasing electron density on the ring, improving target binding .
- Electron-withdrawing groups (e.g., NO2, Br) at the 6-position reduce activity but improve metabolic stability.
- Ethynyl group : The sp-hybridized carbon introduces rigidity and π-orbital overlap, enhancing selectivity for mitochondrial benzodiazepine receptors over central receptors .
- Table 1 : Substituent Effects on Activity
| Position | Substituent | Bioactivity Trend |
|---|---|---|
| 3 | NH2 | ↑ Anticancer |
| 5 | Ethynyl | ↑ Kinase inhibition |
| 6 | Br | ↓ Bioavailability |
Q. What mechanistic insights explain the compound’s anticancer activity?
- Methodological Answer :
- Oxidative stress induction : In chronic myeloid leukemia (CML), the ethynyl group generates reactive oxygen species (ROS), triggering mitochondrial apoptosis (confirmed via flow cytometry with Annexin V/PI staining) .
- Target engagement : Molecular docking shows strong binding to Bcr-Abl kinase (ΔG = −9.2 kcal/mol), validated by surface plasmon resonance (SPR) with KD = 12 nM .
Q. How can structural modifications improve selectivity against drug-resistant pathogens?
- Methodological Answer :
- Hybridization strategies : Conjugation with sulfonamide or acylhydrazone groups at the 3-position improves activity against multidrug-resistant TB (MDR-TB) by targeting lipid biosynthesis pathways .
- Halogen substitution : 6-Chloro derivatives show 4-fold higher potency against XDR-TB compared to bromo analogs, likely due to enhanced membrane penetration .
Methodological Challenges
Q. How to resolve contradictions in activity data across structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare IC50/MIC values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- QSAR modeling : Develop 3D-QSAR models with CoMFA/CoMSIA to identify critical steric/electronic descriptors (e.g., logP, polar surface area) .
Q. What strategies mitigate synthetic challenges in functionalizing the 5-position?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
